molecular formula C14H8O4 B121750 Anthrarufin CAS No. 117-12-4

Anthrarufin

Cat. No. B121750
CAS RN: 117-12-4
M. Wt: 240.21 g/mol
InChI Key: JPICKYUTICNNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06649668B1

Procedure details

1-hydroxycyclohexyl phenyl ketone; 1,5-dihydroxyanthraquinone; 1,3-diphenyl-1,3-propanedione;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C(C2(O)CCCCC2)=[O:8])C=CC=CC=1.O[C:17]1[C:30]2[C:29](=[O:31])[C:28]3[C:23](=[C:24]([OH:32])[CH:25]=[CH:26][CH:27]=3)[C:22](=[O:33])[C:21]=2[CH:20]=[CH:19][CH:18]=1.C1(C(=O)CC(C2C=CC=CC=2)=O)C=CC=CC=1>>[OH:32][C:24]1[CH:25]=[CH:26][C:27]2[C:22](=[O:33])[C:21]3[C:30](=[CH:17][CH:18]=[C:19]([OH:8])[CH:20]=3)[C:29](=[O:31])[C:28]=2[CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)C1(CCCCC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.